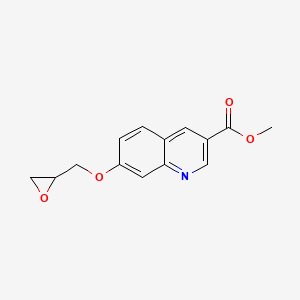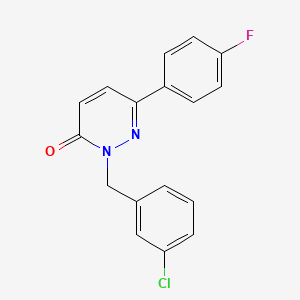
1-(4-Benzylpiperidin-1-yl)-3-(4-methoxyphenoxy)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Benzylpiperidin-1-yl)-3-(4-methoxyphenoxy)propan-1-one, also known as BMDP, is a synthetic designer drug that belongs to the class of cathinones. The compound has gained popularity in the research community due to its psychoactive properties and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Antagonist Activity on NMDA Receptors
A study identified a derivative of "1-(4-Benzylpiperidin-1-yl)-3-(4-methoxyphenoxy)propan-1-one" as a potent NR2B subunit-selective antagonist of the NMDA receptor, showing significant activity in a formalin-induced hyperalgesia model in mice. This discovery highlights the compound's potential in modulating neurotransmitter systems and its therapeutic applications in pain management and neurological disorders (Borza et al., 2007).
Antimicrobial Activity
Another research effort synthesized novel derivatives, including "1-(4-Benzylpiperidin-1-yl)-3-(4-methoxyphenoxy)propan-1-one", demonstrating significant antibacterial and antifungal activities. This study underscores the compound's utility in developing new antimicrobial agents, potentially addressing the growing concern of antibiotic resistance (Mandala et al., 2013).
Dual Action Antidepressants
Research into 1-aryl-3-(4-arylpiperazin-1-yl)propane derivatives, including structures similar to "1-(4-Benzylpiperidin-1-yl)-3-(4-methoxyphenoxy)propan-1-one", revealed a dual pharmacological profile of 5-HT reuptake inhibition and 5-HT1A receptor antagonism. This dual action suggests the compound's potential as a basis for new antidepressants with rapid onset and pronounced enhancement in serotonergic neurotransmission (Martínez-Esparza et al., 2001).
Antioxidant and Antimicrobial Properties
A related study focused on the synthesis and evaluation of derivatives for their in vitro antioxidant and antimicrobial activities. The findings indicate some derivatives showing promising efficacy, suggesting the chemical backbone's versatility in generating compounds with potential health benefits (Harini et al., 2014).
Eigenschaften
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-3-(4-methoxyphenoxy)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3/c1-25-20-7-9-21(10-8-20)26-16-13-22(24)23-14-11-19(12-15-23)17-18-5-3-2-4-6-18/h2-10,19H,11-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLCTNFEQMAVGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCC(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-fluoro-2-(2-(4-(trifluoromethoxy)phenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2391757.png)
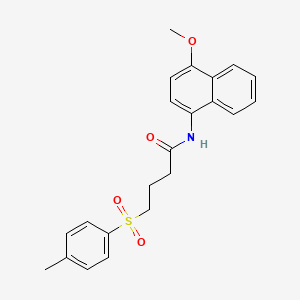
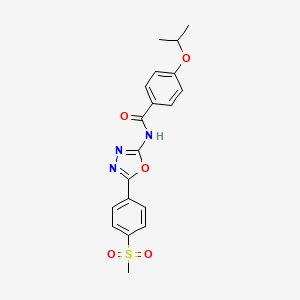

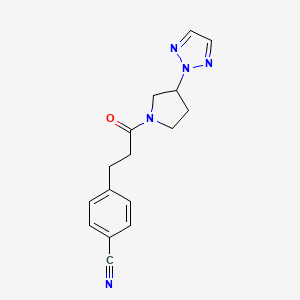
![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2391763.png)
![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2391765.png)
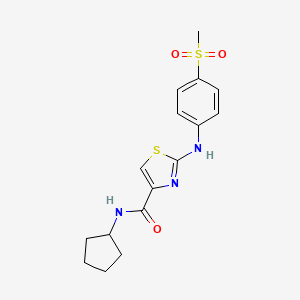

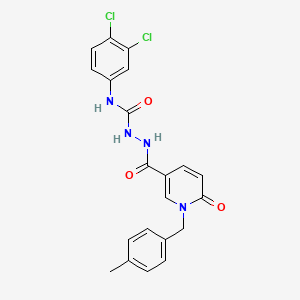

![N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2391776.png)
